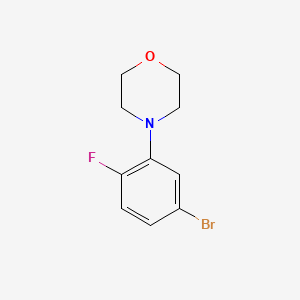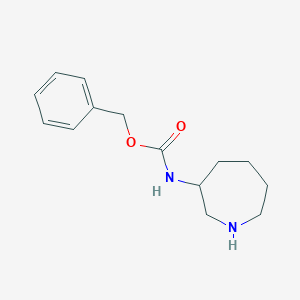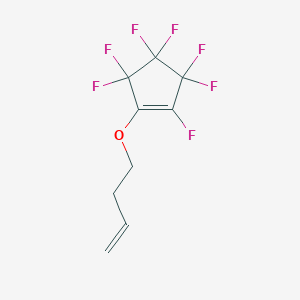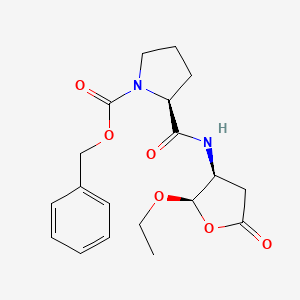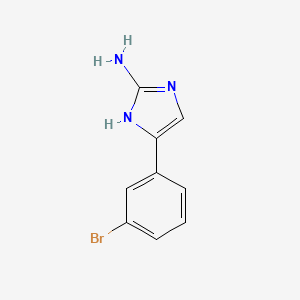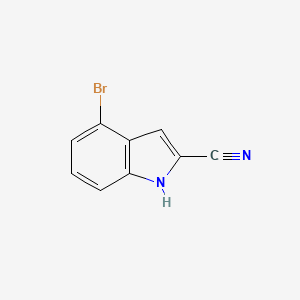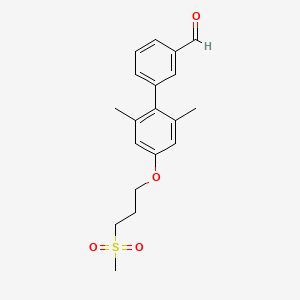
2',6'-二甲基-4'-(3-(甲磺酰基)丙氧基)联苯-3-甲醛
描述
“2’,6’-Dimethyl-4’-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde” is a chemical compound . It has a molecular weight of 346.4 g/mol. The IUPAC name of this compound is {2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl}methanol .
Molecular Structure Analysis
The molecular formula of this compound is C19H22O4S. The InChI code is 1S/C19H24O4S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-12,20H,5,8-9,13H2,1-3H3 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .
科学研究应用
1. 多糖的化学合成
Okada、Sumitomo 和 Hishida (1983) 的一项研究详细介绍了 D,L-多糖的合成,涉及从 3,4-二氢-2 H-吡喃-2-甲醛开始的过程。这展示了类似化学结构在合成复杂多糖中的应用。
2. 有机化学中的分子重排
L'abbé、Bruynseels、Delbeke 和 Toppet (1990) 探索了 1-取代-4-亚甲基氨基-1,2,3-三唑的分子重排,当在二甲基亚砜中加热时,它们可以相互转换。这项研究 (L'abbé 等,1990) 提供了对在特定条件下类似于 2',6'-二甲基-4'-(3-(甲磺酰基)丙氧基)联苯-3-甲醛的复杂分子的行为的见解。
3. 合成有机化学应用
2020 年的一项研究重点关注各种乙烯基砜和乙烯基磺酰胺的合成,展示了它们在合成有机化学中的生物活性和用途。这项研究突出了类似化合物在合成化学和生物应用领域的相关性。本研究的详细信息不在数据库中。
4. 稳定化学替代品的开发
Ley 和 Michel (2003) 的工作描述了从 D-甘露醇合成甘油醛丙酮化物的稳定替代品,强调了在研究中开发稳定且功能性的化学替代品。这具有相关性,因为它展示了使用复杂有机化合物为研究目的创造稳定替代品 (Ley 和 Michel,2003)。
5. 抗肿瘤特性的研究
Fruttero 等人 (1989) 对不对称取代的呋喃三唑的研究,包括甲基呋喃三唑甲醛的制备,提供了对潜在抗肿瘤特性的见解。这表明在药物化学中探索类似化合物 (Fruttero 等,1989)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXNWOFLLDTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)OCCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

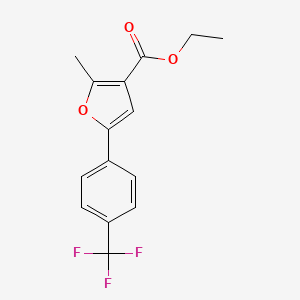
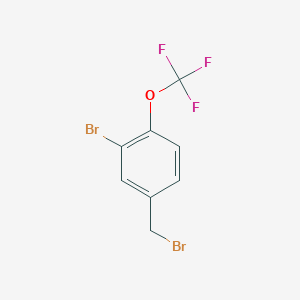

![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)

